Cucurbitacin S

Catalog No.
S599794
CAS No.
60137-06-6
M.F
C30H42O6
M. Wt
498.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin S

CAS Number

60137-06-6

Product Name

Cucurbitacin S

IUPAC Name

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1

InChI Key

MBYLRWSUZLFUTO-PQNVQGKDSA-N

SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O

Synonyms

(9β,10α,16α,24S)-16,24-Epoxy-2,25-dihydroxy-9-methyl-19-norlanosta-1,5-diene-3,11,22-trione;

Canonical SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O

Anticancer Properties

One of the most widely explored applications of Cucurbitacin S lies in its potential for cancer treatment. Studies have shown that Cucurbitacin S exhibits cytotoxic (cell-killing) effects on various cancer cell lines, including those of breast, lung, colon, and liver cancers [, ]. These effects are believed to be mediated through multiple mechanisms, including:

  • Induction of apoptosis (programmed cell death): Cucurbitacin S can trigger various pathways within cancer cells, leading to their self-destruction [].
  • Inhibition of cell proliferation: Cucurbitacin S may impede the ability of cancer cells to divide and multiply [].
  • Disruption of angiogenesis (blood vessel formation): Cucurbitacin S potentially hinders the growth of new blood vessels that tumors need for sustenance [].

While these findings are promising, it is crucial to note that most research on the anti-cancer properties of Cucurbitacin S has been conducted in vitro (laboratory settings) or using animal models. Further investigation, including clinical trials, is necessary to establish its safety and efficacy in humans.

Other Potential Applications

Beyond its potential for cancer treatment, Cucurbitacin S is being explored for its possible applications in other areas:

  • Neurodegenerative diseases: Studies suggest that Cucurbitacin S may possess neuroprotective properties and could be beneficial in conditions like Alzheimer's disease and Parkinson's disease [].
  • Anti-inflammatory effects: Cucurbitacin S exhibits anti-inflammatory properties and may be explored for the management of inflammatory conditions.

XLogP3

3.2

Wikipedia

Cucurbitacin S

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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